molecular formula C14H24N6O4 B13779529 Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester CAS No. 64124-18-1

Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester

Cat. No.: B13779529
CAS No.: 64124-18-1
M. Wt: 340.38 g/mol
InChI Key: BJQIVDQCCBCLSX-UHFFFAOYSA-N
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Description

Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester is a complex organic compound with a unique structure that combines a butanedioic acid ester with a triazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester typically involves the reaction of butanedioic acid with a triazine derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. The exact synthetic route can vary, but it generally involves the following steps:

    Esterification: Butanedioic acid is reacted with an alcohol derivative of the triazine compound in the presence of a catalyst.

    Purification: The resulting ester is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the ester into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester involves its interaction with specific molecular targets and pathways. The triazine moiety is known to interact with nucleophilic sites in biomolecules, leading to various biological effects. The ester group can undergo hydrolysis, releasing butanedioic acid and the triazine derivative, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, mono(2-(methylamino)ethyl)ester
  • Butanedioic acid, mono(2-(dimethylamino)ethyl)ester
  • Butanedioic acid, mono(2-(ethylamino)ethyl)ester

Uniqueness

Butanedioic acid, mono(2-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamino)ethyl)ester is unique due to the presence of the triazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar esters.

Properties

CAS No.

64124-18-1

Molecular Formula

C14H24N6O4

Molecular Weight

340.38 g/mol

IUPAC Name

4-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]ethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C14H24N6O4/c1-19(2)13-16-10(17-14(18-13)20(3)4)9-15-7-8-24-12(23)6-5-11(21)22/h15H,5-9H2,1-4H3,(H,21,22)

InChI Key

BJQIVDQCCBCLSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNCCOC(=O)CCC(=O)O)N(C)C

Origin of Product

United States

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